
(E)-4-(4-methoxy-2-nitroanilino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and an amino group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid typically involves the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Condensation: The amino group is then reacted with a suitable acylating agent to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: 4-((4-Hydroxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid.
Reduction: 4-((4-Methoxy-2-aminophenyl)amino)-4-oxobut-2-enoicacid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid exerts its effects involves its interaction with specific molecular targets. The nitro and amino groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
- 2-Methoxy-4-nitrobenzoic acid
- 4-Acetamido-3-nitroanisole
- 4-Methoxy-2-nitroacetanilide
Comparison: 4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Properties
Molecular Formula |
C11H10N2O6 |
|---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
(E)-4-(4-methoxy-2-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O6/c1-19-7-2-3-8(9(6-7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+ |
InChI Key |
ZKDLZLOZDAKBIO-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |
solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
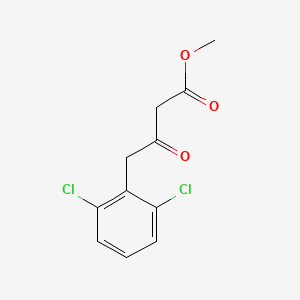

![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)
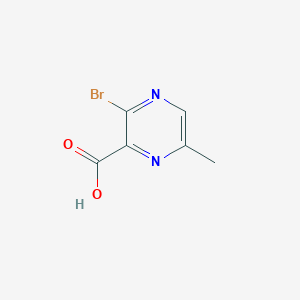

![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)
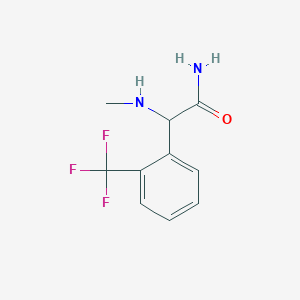
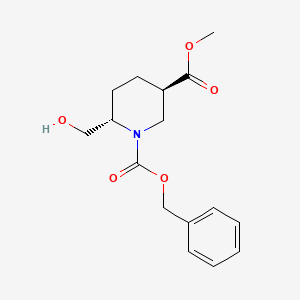
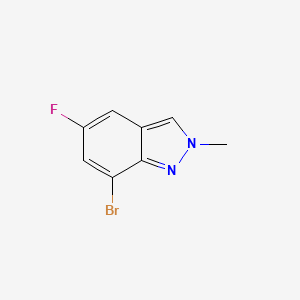
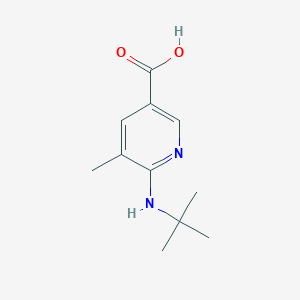
![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
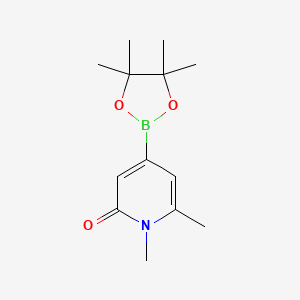
amine](/img/structure/B13002402.png)
